molecular formula C20H17NO5 B14276098 Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate CAS No. 133960-21-1

Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate

Cat. No.: B14276098
CAS No.: 133960-21-1
M. Wt: 351.4 g/mol
InChI Key: XHFSOLWMPMKDBC-UHFFFAOYSA-N
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Description

Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate is an organic compound that has garnered interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by a furoate backbone with acetoxyamino and diphenyl substituents, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-diphenyl-5-acetoxyamino-2-furoate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl 3,4-diphenyl-2-furoate to form methyl 3,4-diphenyl-5-nitro-2-furoate. This intermediate is then reduced to methyl 3,4-diphenyl-5-hydroxylamino-2-furoate, which is subsequently acetylated to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction typically produces amino derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 3,4-diphenyl-5-acetoxyamino-2-furoate exerts its effects involves several molecular targets and pathways. The compound’s mutagenic activity, for instance, is thought to be mediated by its interaction with DNA, leading to mutations. This interaction may involve the formation of reactive intermediates, such as nitroso free radical anions, which can cause DNA damage .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate
  • Methyl 3,4-diphenyl-5-nitro-2-furoate
  • Methyl 3,4-diphenyl-N-hydroxy-5-acetylamino-2-furoate

Uniqueness

Methyl 3,4-diphenyl-5-acetoxyamino-2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

133960-21-1

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 5-(acetyloxyamino)-3,4-diphenylfuran-2-carboxylate

InChI

InChI=1S/C20H17NO5/c1-13(22)26-21-19-17(15-11-7-4-8-12-15)16(14-9-5-3-6-10-14)18(25-19)20(23)24-2/h3-12,21H,1-2H3

InChI Key

XHFSOLWMPMKDBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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